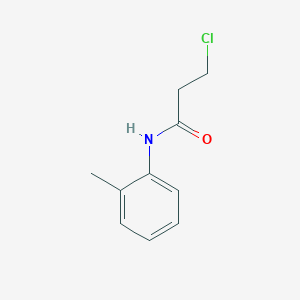

3-chloro-N-(2-methylphenyl)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-(2-methylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-8-4-2-3-5-9(8)12-10(13)6-7-11/h2-5H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWBOXSTKDXKSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404650 | |

| Record name | 3-chloro-N-(2-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19422-76-5 | |

| Record name | 3-chloro-N-(2-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Chloro N 2 Methylphenyl Propanamide and Its Structural Congeners

Chemo- and Regioselective Synthesis of 3-chloro-N-(2-methylphenyl)propanamide

Achieving chemo- and regioselectivity is paramount in the synthesis of this compound to ensure the correct arrangement of functional groups and avoid the formation of unwanted isomers. The primary challenge lies in selectively forming the amide bond between the amine group of 2-methylaniline and the carbonyl group of a 3-chloropropanoyl source, without unintended reactions at other sites.

Amidation Reactions Employing 2-Methylaniline and Halogenated Propanoyl Chlorides

The most direct and widely utilized method for synthesizing this compound is the acylation of 2-methylaniline with 3-chloropropanoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acid chloride. khanacademy.org The reaction is typically exothermic and proceeds readily, often requiring cooling to control the reaction rate.

A key prerequisite for this synthesis is the efficient production of the acylating agent, 3-chloropropionyl chloride. Modern methods for its synthesis focus on safety and efficiency. One such method involves a continuous flow procedure starting from acrylic acid, which undergoes a 1,4-addition of hydrogen chloride to generate 3-chloropropionyl chloride. nih.gov This approach can achieve up to 94% conversion in about 25 minutes under mild conditions, offering a safer alternative to traditional batch processes that may involve prolonged reaction times and excess chlorinating agents. nih.govresearchgate.net Other synthetic routes to 3-chloropropionyl chloride include the reaction of 3-chloropropionic acid with reagents like thionyl chloride or triphosgene. chemicalbook.comguidechem.com

Once the 3-chloropropanoyl chloride is obtained, it is reacted with 2-methylaniline. To neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic, a base is typically added. Common bases include tertiary amines like triethylamine (B128534) (Et3N) or inorganic bases such as potassium carbonate (K2CO3). researchgate.net The choice of base and solvent can significantly influence the reaction's efficiency and ease of product isolation. researchgate.net

Table 1: Reagents in Amidation Reaction for this compound Synthesis

| Role | Chemical Name | Formula |

| Nucleophile | 2-Methylaniline | C₇H₉N |

| Acylating Agent | 3-Chloropropanoyl chloride | C₃H₄Cl₂O |

| Base (optional) | Triethylamine | (C₂H₅)₃N |

| Base (optional) | Potassium Carbonate | K₂CO₃ |

| Byproduct | Hydrogen Chloride | HCl |

Nucleophilic Substitution Strategies for Chloro-Propanamide Formation

While the primary pathway is amidation with a pre-halogenated acyl chloride, the synthesis can also be viewed from the perspective of nucleophilic substitution at different stages. The formation of the amide bond itself is a nucleophilic substitution at the acyl carbon. ucsb.edu Alternatively, strategies could involve forming the amide bond first, followed by introducing the chlorine atom.

For instance, one could theoretically start with N-(2-methylphenyl)propenamide (an acrylamide (B121943) derivative) and subsequently perform a hydrochlorination reaction across the double bond. This would be a nucleophilic addition reaction, where a chloride ion attacks an intermediate carbocation, regioselectively adding the chlorine to the 3-position. However, the direct amidation with 3-chloropropanoyl chloride is generally more straightforward and common.

Another perspective involves the synthesis of amines via nucleophilic substitution, which is a foundational concept in forming the starting material, 2-methylaniline. libretexts.org The synthesis of related α-halo amides often involves the displacement of the α-halogen by a nitrogen nucleophile. nih.gov In the context of this compound, the key C-N bond formation relies on the nucleophilicity of the aniline (B41778) derivative. nih.gov

Coupling Reactions and Catalyst Systems in N-Acylation

To improve efficiency and overcome challenges with less reactive substrates, various catalyst systems have been developed for N-acylation reactions. While the reaction between a reactive acyl chloride and an amine often proceeds without a catalyst, catalysts can be employed to enhance the reaction rate or to enable the use of less reactive acylating agents, such as carboxylic acids. researchgate.net

For related transformations, Lewis acids like aluminum chloride (AlCl₃) have been shown to catalyze trans N-acylation, where an existing amide is converted into a new one. For example, acetanilides can be N-acylated with α-chloropropionyl chloride in the presence of catalytic AlCl₃. This demonstrates the utility of Lewis acid catalysis in forming chloro-anilide structures.

Modern organic synthesis also employs transition metal catalysts, particularly palladium, for C-N bond formation. nih.gov Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful tools for coupling aryl halides with amines. nih.gov While typically used for forming the aryl-N bond rather than the acyl-N bond, related palladium-catalyzed carbonylative coupling reactions can also produce amides. For instance, palladium-catalyzed carbonylation of C-H bonds in N-alkyl anilines has been developed for synthesizing related heterocyclic structures. nih.gov These advanced catalytic methods represent a frontier in amide synthesis, offering alternative pathways that might be adapted for the production of this compound.

Optimization of Synthetic Pathways for Enhanced Yield and Purity

Optimizing the reaction conditions is critical for maximizing product yield and purity, which is especially important for industrial applications. Key parameters for optimization include the choice of solvent, base, temperature, and reaction time.

Investigation of Solvent Effects and Reaction Conditions

The solvent plays a crucial role in amidation reactions by influencing the solubility of reactants and the reaction rate. A study on the N-acylation of anilines found that various solvents, including tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (CH₂Cl₂), and even water, can be effective, with the reaction often completing in minutes at room temperature. orientjchem.org For the synthesis of N-aryl amides from aryl amines and chloroacetyl chloride, THF has been used as a solvent at room temperature, yielding good results. researchgate.net

The choice of base is also a critical parameter. Strong, non-nucleophilic organic bases like 1,8-Diazabicycloundec-7-ene (DBU) have been successfully used in the synthesis of chloroacetamides, providing high yields in relatively short reaction times (3-6 hours) at room temperature. researchgate.net Inorganic bases like potassium carbonate (K2CO3) are also effective and are often used in conjunction with phase-transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide (TBAB) to facilitate the reaction between the organic and inorganic phases. The combination of K2CO3 as a base, TBAB as a PTC, and dimethylformamide (DMF) as a solvent has been reported as an efficient system for the N-acetylation of anilines with acetyl chloride.

Temperature control is essential, as the reaction between anilines and acyl chlorides is exothermic. Running the reaction at low temperatures (e.g., 0-5 °C) during the addition of the acyl chloride can help to control the reaction and minimize the formation of side products. researchgate.net

Table 2: Impact of Reaction Conditions on N-Acylation Yield Data generalized from studies on related N-aryl amides.

| Solvent | Base | Catalyst | Temperature (°C) | Reaction Time | Typical Yield |

| Tetrahydrofuran (THF) | DBU | None | Room Temp. | 3-6 h | 75-95% researchgate.net |

| Dimethylformamide (DMF) | K₂CO₃ | TBAB | Room Temp. | 15-30 min | High |

| Dichloromethane (CH₂Cl₂) | Triethylamine | None | Room Temp. | 5-15 min | Good to Excellent orientjchem.org |

| Water | None | None | Room Temp. | 5-15 min | Good to Excellent orientjchem.org |

| Solvent-free | None | None | Room Temp. | ~10 min | Excellent orientjchem.org |

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning a synthetic procedure from a laboratory scale to a larger, preparative or industrial scale introduces new challenges related to safety, cost-effectiveness, and environmental impact. For the synthesis of this compound, a key consideration is the management of the highly reactive and corrosive precursors, 3-chloropropanoyl chloride and thionyl chloride. nih.govresearchgate.net

Continuous flow chemistry offers significant advantages for scale-up. As demonstrated in the synthesis of 3-chloropropionyl chloride, flow reactors can improve safety by minimizing the volume of hazardous material being reacted at any given time. nih.govresearchgate.net They also offer superior heat and mass transfer, allowing for better control over exothermic reactions and potentially leading to higher yields and purity. The valorization of 3-chloropropionyl chloride into an amide has been achieved with over 80% conversion in just one minute using a continuous flow setup, highlighting the efficiency of this approach for large-scale production. nih.gov

Another important aspect of "green chemistry" relevant to scale-up is the reduction or elimination of solvents. Solvent-free, or dry media, reactions are highly efficient. researchgate.net For N-acylation, reacting an amine directly with an acylating agent like acetic anhydride (B1165640) under solvent-free conditions at room temperature has been shown to produce excellent yields in minutes. orientjchem.org This approach simplifies workup procedures, reduces waste, and lowers costs, making it an attractive option for industrial synthesis.

Derivatization Strategies for Novel this compound Analogues

The synthesis of novel analogues of this compound is a key area of research for exploring structure-activity relationships (SAR) and developing compounds with potentially enhanced properties. Derivatization strategies focus on three primary regions of the molecule: the 2-methylphenyl moiety, the propanamide backbone, and the introduction of chirality.

Structural Modifications on the 2-Methylphenyl Moiety

Modifications to the N-aryl portion of the molecule can significantly influence its electronic, steric, and lipophilic properties. These changes are typically achieved by utilizing variously substituted 2-methylaniline precursors in the initial amidation reaction with 3-chloropropanoyl chloride.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenyl ring allows for a systematic investigation of their impact. For instance, the synthesis of novel phenyl ring-substituted derivatives has been a successful strategy in modulating the biological activity of other N-aryl compounds. nih.gov The modular nature of the synthesis, typically an acylation of an aniline derivative, permits the creation of a diverse library of analogues by varying the substituents on the aniline starting material.

Key modifications can include:

Introduction of Halogens: Adding fluorine, bromine, or iodine atoms at different positions on the ring can alter lipophilicity and metabolic stability.

Alkylation/Alkoxylation: Introducing additional methyl, ethyl, or methoxy (B1213986) groups can impact steric hindrance and receptor binding interactions.

Functional Group Interconversion: Incorporating functional groups like nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3) can drastically change the electronic profile of the aromatic ring.

The table below outlines potential structural modifications on the 2-methylphenyl ring and the corresponding precursors.

| Target Analogue Position | Substituent (X) | Required Precursor | Potential Effect |

| 4-position | -Cl, -F, -Br | 4-substituted-2-methylaniline | Modifies lipophilicity and electronic properties |

| 5-position | -OCH₃, -CH₃ | 5-substituted-2-methylaniline | Alters steric bulk and hydrogen bonding capacity |

| 3-position | -CF₃, -NO₂ | 3-substituted-2-methylaniline | Introduces strong electron-withdrawing character |

| Multiple Positions | Di- or tri-substitution | Polysubstituted 2-methylaniline | Fine-tunes multiple physicochemical parameters |

Exploration of Substitutions on the Propanamide Backbone

The propanamide backbone is a critical linker and its modification offers another avenue for creating novel analogues. frontiersin.org Alterations can be made to the acyl chain and the amide linkage itself, influencing the molecule's conformation, stability, and interaction with biological targets.

Strategies for backbone modification include:

Substitution of the 3-Chloro Group: The chlorine atom at the 3-position is a reactive site suitable for nucleophilic substitution. It can be replaced with other halogens (F, Br, I), alkoxy groups (-OR), or thiol groups (-SR) to probe the effect of different functionalities at this position.

Chain Homologation or Branching: The length of the acyl chain can be extended (e.g., to 4-chlorobutyramide) or shortened. Additionally, introducing alkyl substituents at the C2 position (α-carbon) can create steric bulk and potentially a new chiral center.

Amide Bond Modification: While more complex, N-alkylation (e.g., N-methylation) of the amide nitrogen is a possible modification that removes the hydrogen-bond donor capability of the N-H group. researchgate.net

The following table details potential derivatization strategies for the propanamide backbone.

| Modification Site | Synthetic Strategy | Reagents/Precursors | Resulting Analogue Structure |

| C3-Position | Nucleophilic Substitution | NaF, NaBr, NaOCH₃ | 3-fluoro/bromo/methoxy-N-(2-methylphenyl)propanamide |

| C2-Position | Alkylation | Use of 2-alkyl-3-chloropropanoyl chloride | 3-chloro-2-methyl-N-(2-methylphenyl)propanamide |

| Amide Nitrogen | N-Alkylation | Alkylation of this compound | 3-chloro-N-methyl-N-(2-methylphenyl)propanamide |

| Acyl Chain | Chain Extension | Use of 4-chlorobutanoyl chloride | 4-chloro-N-(2-methylphenyl)butanamide |

Stereoselective Synthesis of Chiral Propanamide Derivatives

The introduction of stereocenters into the molecule can lead to enantiomers with distinct biological activities. iupac.org A common strategy is to create a chiral center at the C2 position of the propanamide backbone, leading to chiral analogues such as (R)- and (S)-2,3-dichloro-N-(2-methylphenyl)propanamide. The asymmetric synthesis of chiral amides is a well-developed field, offering several methodologies to achieve high enantioselectivity. rsc.org

Key approaches for stereoselective synthesis include:

Chiral Auxiliaries: A chiral auxiliary, such as one derived from phenylglycinol or an Evans auxiliary, can be temporarily attached to the molecule to direct a stereoselective reaction. nih.gov For example, an auxiliary attached to the nitrogen atom can control the facial selectivity of an enolate reaction before being cleaved to yield the chiral product.

Chiral Catalysis: The use of chiral catalysts, such as chiral lithium amide bases or bifunctional squaramide catalysts, can mediate reactions to produce an enantioenriched product. acs.org For instance, an asymmetric aza-Michael addition can be used to construct a chiral C-N bond under catalytic control. acs.org

Racemization-Free Coupling Reagents: When synthesizing chiral amides from chiral carboxylic acids and amines, specialized coupling reagents can be employed to prevent racemization at the stereogenic center. rsc.org

The table below summarizes methodologies for the stereoselective synthesis of chiral propanamide derivatives.

| Methodology | Description | Typical Reagents/Catalysts | Outcome |

| Chiral Auxiliary | A recoverable chiral group directs stereoselective bond formation. | Evans auxiliaries, pseudoephedrine-based auxiliaries, phenylglycinol. nih.gov | High diastereomeric excess, which translates to high enantiomeric excess after auxiliary removal. |

| Asymmetric Catalysis | A small amount of a chiral catalyst creates a chiral environment for the reaction. | Chiral lithium amides, chiral bifunctional squaramides. acs.org | Enantioenriched product with variable to excellent enantiomeric excess (e.e.). |

| Kinetic Resolution | One enantiomer of a racemic starting material reacts faster with a chiral reagent or catalyst. | Chiral enzymes (lipases) or metal complexes. | Separation of enantiomers, yielding one enantiomer in high e.e. |

Structure Activity Relationship Sar Studies of 3 Chloro N 2 Methylphenyl Propanamide Derivatives

Elucidation of Key Pharmacophoric Features

The biological activity of a molecule is dictated by its ability to interact with a specific biological target, such as a receptor or an enzyme. These interactions are governed by the three-dimensional arrangement of key chemical features, collectively known as a pharmacophore. For 3-chloro-N-(2-methylphenyl)propanamide, the core structure presents several key features that are likely crucial for its biological interaction profile.

Influence of Chlorine Position on Biological Interaction Profiles

The presence and position of a chlorine atom on a drug-like molecule can profoundly impact its biological activity. nih.gov Generally, the introduction of a chlorine atom can modulate a compound's lipophilicity, metabolic stability, and electronic properties, all of which are critical for its pharmacokinetic and pharmacodynamic profile.

In the case of this compound, the chlorine is situated on the propyl chain. The position of this halogen is critical. For instance, moving the chlorine to the 2-position of the propanamide chain would alter the steric and electronic environment around the amide bond, potentially influencing its susceptibility to hydrolysis and its interaction with target proteins.

To illustrate the potential impact of chlorine positioning, consider a hypothetical series of N-(2-methylphenyl)propanamide analogs with the chlorine atom at different positions on the aromatic ring.

| Compound | Chlorine Position | Hypothesized Biological Activity | Rationale |

|---|---|---|---|

| This compound | 3-position (propyl chain) | Baseline | Reference compound. |

| N-(3-chloro-2-methylphenyl)propanamide | 3'-position (aromatic ring) | Potentially Altered | Changes in electronic distribution on the phenyl ring could affect π-π stacking or other aromatic interactions with the biological target. |

| N-(4-chloro-2-methylphenyl)propanamide | 4'-position (aromatic ring) | Potentially Altered | Shifting the chlorine to the para position would significantly alter the molecule's dipole moment and steric profile compared to the ortho or meta positions. |

| N-(5-chloro-2-methylphenyl)propanamide | 5'-position (aromatic ring) | Potentially Altered | This substitution pattern would influence the electronic nature of the phenyl ring in a different manner, potentially impacting receptor binding affinity. |

Role of the Methylphenyl Substituent in Molecular Recognition

The N-(2-methylphenyl) group, also known as the o-tolyl group, plays a significant role in defining the shape and electronic properties of the molecule. The methyl group at the ortho position introduces a steric constraint that can influence the conformation of the entire molecule, particularly the rotational freedom around the amide bond. This conformational restriction can be crucial for fitting into a specific binding pocket of a biological target.

Correlating Structural Variations with Biological Efficacy and Selectivity

Building upon the understanding of the key pharmacophoric features, medicinal chemists often embark on systematic structural modifications to optimize a lead compound's biological profile.

Systematic Studies on Alkyl and Aromatic Substitutions

The exploration of different substituents on both the alkyl chain and the aromatic ring can provide valuable insights into the SAR of this compound derivatives.

Replacing the chlorine atom with other halogens (e.g., fluorine, bromine) or with non-halogen substituents (e.g., hydroxyl, methoxy) would systematically probe the electronic and steric requirements at the 3-position of the propanamide chain.

Similarly, modifications to the N-aryl ring can be explored. Varying the position and nature of the substituent on the phenyl ring can help to map the binding pocket of the biological target.

| Compound | Substitution | Hypothesized Effect on Efficacy/Selectivity | Rationale |

|---|---|---|---|

| 3-fluoro-N-(2-methylphenyl)propanamide | Chlorine to Fluorine | Potentially increased metabolic stability | The carbon-fluorine bond is stronger than the carbon-chlorine bond. |

| 3-bromo-N-(2-methylphenyl)propanamide | Chlorine to Bromine | Potentially increased lipophilicity and binding affinity | Bromine is larger and more polarizable than chlorine. |

| 3-chloro-N-(2,4-dimethylphenyl)propanamide | Additional methyl group on phenyl ring | Potentially altered selectivity | The added steric bulk could favor binding to one receptor subtype over another. |

| 3-chloro-N-(2-methoxyphenyl)propanamide | Methyl to Methoxy (B1213986) group | Introduction of hydrogen bond accepting capability | The oxygen atom in the methoxy group can act as a hydrogen bond acceptor, potentially forming a new interaction with the target. |

Impact of Amide Bond Modifications

The amide bond is a central feature of the this compound scaffold. It is a rigid, planar unit that can participate in hydrogen bonding, with the amide nitrogen acting as a hydrogen bond donor and the carbonyl oxygen as a hydrogen bond acceptor. Modifications to this functional group can have a profound impact on the molecule's biological activity.

One common modification is N-alkylation, where the hydrogen on the amide nitrogen is replaced with an alkyl group. This change removes the hydrogen bond donating capacity and introduces steric bulk, which can significantly alter binding affinity and selectivity. Another approach is the replacement of the amide bond with a bioisostere, such as an ester, a ketone, or a reversed amide, to probe the importance of the amide's specific electronic and hydrogen bonding properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By correlating physicochemical properties (descriptors) of the molecules with their observed activity, QSAR models can be developed to predict the activity of novel, yet-to-be-synthesized compounds.

For a series of this compound derivatives, a QSAR study would typically involve calculating a variety of molecular descriptors, such as:

Electronic descriptors: Dipole moment, partial charges, and HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, and specific shape indices.

Hydrophobic descriptors: LogP (partition coefficient), which quantifies the molecule's lipophilicity.

Topological descriptors: Indices that describe the connectivity of atoms in the molecule.

A statistically valid QSAR model could then be used to guide the design of new analogs with potentially improved activity. For example, if the model indicates that higher lipophilicity is correlated with increased activity, chemists could focus on synthesizing derivatives with more lipophilic substituents.

Development of QSAR Models for Specific Biological Endpoints

The development of robust QSAR models for derivatives of this compound, particularly for herbicidal activity, involves a systematic approach. Although specific QSAR studies on this exact molecule are not extensively documented in publicly available literature, valuable insights can be drawn from analogous N-phenylpropionamide derivatives that also exhibit herbicidal properties.

A common biological endpoint for this class of compounds is the inhibition of photosynthesis, similar to the mode of action of the well-known herbicide propanil (B472794). The development of a QSAR model for such a specific endpoint typically follows these steps:

Data Set Compilation: A series of this compound derivatives with varied substituents on the phenyl ring is synthesized. The biological activity, such as the concentration required for 50% inhibition of a target weed species (IC50), is experimentally determined for each compound.

Molecular Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule in the series. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties.

Model Building: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to build a mathematical equation that correlates the molecular descriptors with the observed biological activity. For instance, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) can be used to create 3D grid-based descriptors that represent the steric and electrostatic fields of the molecules.

For a hypothetical series of this compound derivatives, a QSAR model might reveal that specific substitutions on the phenyl ring are crucial for activity. For example, the presence of electron-withdrawing groups at certain positions could enhance herbicidal efficacy.

To illustrate the potential findings from such a study, the following interactive data table presents a hypothetical set of derivatives and their associated herbicidal activity, along with key molecular descriptors that could be used in a QSAR model.

| Compound | Substituent (R) | Position of R | LogP | Dipole Moment (Debye) | Herbicidal Activity (pIC50) |

|---|---|---|---|---|---|

| 1 | -H | - | 3.1 | 2.5 | 4.2 |

| 2 | -Cl | 4' | 3.8 | 3.1 | 4.8 |

| 3 | -NO2 | 4' | 3.2 | 4.5 | 5.1 |

| 4 | -CH3 | 4' | 3.6 | 2.3 | 4.1 |

| 5 | -OCH3 | 4' | 3.0 | 2.8 | 4.5 |

| 6 | -F | 3' | 3.3 | 3.0 | 4.6 |

This table is for illustrative purposes and the data is hypothetical, based on general principles of SAR for analogous compounds.

A resulting QSAR equation from such a dataset might take the form:

pIC50 = β₀ + β₁(LogP) + β₂(Dipole Moment) + ...

Where the coefficients (β) indicate the relative importance of each descriptor.

Validation and Predictive Power Assessment of QSAR Models

The development of a QSAR model is incomplete without rigorous validation to assess its reliability and predictive power. researchgate.net Validation ensures that the model is not a result of chance correlation and can accurately predict the activity of new compounds. researchgate.net The validation process is typically divided into internal and external validation.

Internal Validation:

Internal validation techniques assess the robustness of the model using the initial dataset. A common method is cross-validation , where the dataset is repeatedly split into training and test sets. In leave-one-out (LOO) cross-validation , one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound. The predictive ability is quantified by the cross-validated correlation coefficient (q² or Q²). A high q² value (typically > 0.5) indicates good internal predictive power.

External Validation:

External validation is a more stringent test of a model's predictive capability. nih.gov The initial dataset is divided into a training set, used to build the model, and a test set, which is kept aside and not used during model development. The developed model is then used to predict the activity of the compounds in the test set. The predictive power is assessed by the predictive correlation coefficient (R²pred), which is calculated based on the correlation between the observed and predicted activities for the test set compounds. A high R²pred value (typically > 0.6) suggests good external predictability.

The following table summarizes key statistical parameters used for the validation of QSAR models.

| Parameter | Symbol | Description | Acceptable Value |

|---|---|---|---|

| Coefficient of Determination | R² | Measures the goodness of fit of the model to the training set data. | > 0.6 |

| Cross-validated Correlation Coefficient | q² (or Q²) | Assesses the internal predictive ability of the model through cross-validation. | > 0.5 |

| Predictive Correlation Coefficient | R²pred | Measures the predictive power of the model on an external test set. | > 0.6 |

| Root Mean Square Error | RMSE | Represents the standard deviation of the residuals (prediction errors). | As low as possible |

These acceptable values are general guidelines and may vary depending on the specific application and dataset.

By employing these validation techniques, researchers can ensure the development of statistically robust and predictive QSAR models for this compound derivatives, which can reliably guide the synthesis of new and more potent herbicidal agents.

Biological Activity and Pharmacological Potential of 3 Chloro N 2 Methylphenyl Propanamide Analogues

In Vitro and In Vivo Evaluation of Bioactivity

Several studies have highlighted the antimicrobial potential of propanamide analogues. For instance, a series of novel N-(naphthalen-1-yl)propanamide derivatives were synthesized and evaluated for their activity against a panel of ten bacterial and ten fungal species, with all compounds demonstrating notable activity. nih.gov Specifically, certain compounds with a 5-methyl-1,3,4-thiadiazol-2-yl)thio moiety exhibited significant efficacy against Escherichia coli, with Minimum Inhibitory Concentrations (MICs) of less than 0.97 µg/mL. nih.gov

Similarly, the synthesis of 3,3-diphenyl propanamide derivatives and their subsequent screening revealed significant antibacterial and antifungal activities. wikipedia.org Compounds bearing amino acid moieties were particularly effective against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, as well as the fungi Candida albicans and Aspergillus niger at a concentration of 50 μg/mL. wikipedia.org Another study focused on 2-chloro(bromo)-(2-methyl)-3-arylpropionamides, which showed low to moderate antimicrobial activity against staphylococci, intestinal rods, aerobic bacilli, and yeast fungi. nih.gov

Research into 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has also yielded promising results, with some compounds showing broad-spectrum antimicrobial activity against multidrug-resistant bacterial and fungal pathogens. nih.gov Hydrazone derivatives containing heterocyclic substituents were particularly potent against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. nih.gov The antimicrobial activities of various propanamide and related derivatives are summarized in the table below.

| Compound Class/Derivative | Microorganism | Activity/MIC | Source |

|---|---|---|---|

| N-(naphthalen-1-yl)propanamide derivatives | Escherichia coli | < 0.97 µg/mL | nih.gov |

| 3,3-diphenyl propanamide derivatives | E. coli, P. aeruginosa, C. albicans, A. niger | Active at 50 µg/mL | wikipedia.org |

| Fluorobenzoylthiosemicarbazides | Methicillin-resistant Staphylococcus aureus (MRSA) | 7.82 to 31.25 µg/mL | nih.gov |

| 3-((4-hydroxyphenyl)amino)propanoic acid hydrazones | Vancomycin-resistant Enterococcus faecalis | 0.5–2 µg/mL | nih.gov |

| N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide (B126) derivatives | Various Bacteria | Moderate to high activity | nih.gov |

Analogues of 3-chloro-N-(2-methylphenyl)propanamide have been investigated for their potential as anticancer agents. The National Cancer Institute's (NCI) 60-cell line screen is a key tool in this discovery process, evaluating the effect of compounds on the growth of 60 different human tumor cell lines across nine tissue types. This screening can identify compounds with cytotoxic (cell-killing) or cytostatic (cell-growth-inhibiting) properties.

For example, 3-chloro-N-(4-sulfamoylphenethyl)propanamide has demonstrated cytotoxicity in vitro, with IC₅₀ values ranging from 12–45 μM against various cancer cell lines. The anticancer potential of some propanamide derivatives is attributed to their ability to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. In one study, a series of 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives were synthesized and tested against breast (MCF-7), cervical (HeLa), and colon (HCT-116) cancer cell lines. The most potent compounds displayed mean IC₅₀ values of 12.7 and 12.8 μM and were found to induce apoptosis.

Another study on 3-Chloro-N-phenylbenzamide, an aryl amide compound, showed its ability to inhibit the growth of the cervical cancer cell line (SiHa) with an IC₅₀ of 22.4 µM. The NCI-60 screening process begins with a single high-dose (10⁻⁵ M) test across all 60 cell lines. Compounds that meet certain threshold inhibition criteria proceed to a more detailed five-dose screening to determine parameters like GI₅₀ (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC₅₀ (concentration for 50% cell kill).

| Compound/Derivative | Cell Line(s) | Activity (IC₅₀/Effect) | Source |

|---|---|---|---|

| 3-chloro-N-(4-sulfamoylphenethyl)propanamide | Various cancer cell lines | 12–45 μM | |

| 3-Chloro-N-phenylbenzamide | SiHa (Cervical Cancer) | 22.4 µM | |

| Benzenesulfonylguanidine derivatives | MCF-7, HeLa, HCT-116 | Mean IC₅₀ ~12.7 µM | |

| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide | - | Inhibitor of Dishevelled 1 |

The structural motif of N-arylpropanamides is present in many non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that analogues of this compound could possess anti-inflammatory and analgesic properties. Research has explored this potential through various in vivo models. For example, amide prodrugs of ibuprofen, diclofenac, and flurbiprofen (B1673479) have been synthesized and shown to have better analgesic and anti-inflammatory activity profiles compared to the parent drugs.

In a study involving novel benzothiazole (B30560) derivatives bearing a carboxamide group, significant in vivo anti-inflammatory and analgesic activities were observed. The anti-inflammatory activity was assessed using the carrageenan-induced rat paw edema test, where some compounds showed up to 80% inhibition of edema. The analgesic effects were evaluated using the acetic acid-induced writhing test and the hot-plate test. In the writhing test, several N-Arylhydrazone derivatives of mefenamic acid were found to be more potent than mefenamic acid itself.

Similarly, a study on 3-benzoyl-propionic acid demonstrated a reduction in the number of abdominal writhes in mice and a decrease in licking time in both phases of the formalin test, indicating both central and peripheral analgesic action. The anti-inflammatory effects of this compound were linked to a significant reduction in cell migration and levels of nitric oxide and prostaglandin (B15479496) E2.

| Compound Class/Derivative | In Vivo Model | Observed Effect | Source |

|---|---|---|---|

| Amide prodrugs of NSAIDs | Carrageenan-induced rat paw edema | Increased % inhibition of edema | |

| Benzothiazole-carboxamide derivatives | Carrageenan-induced rat paw edema | Up to 80% inhibition | |

| N-Arylhydrazone derivatives of mefenamic acid | Acetic acid-induced writhing test | More potent than mefenamic acid | |

| 3-benzoyl-propionic acid | Formalin test | Reduced licking time in neurogenic and inflammatory phases | |

| Amide derivatives of Ibuprofen | Tail immersion, formalin, and paw edema tests | Exhibited more analgesic and anti-inflammatory activities |

Enzyme Inhibition Studies

The therapeutic effects of many drugs are achieved through the inhibition of specific enzymes. Propanamide analogues have been found to inhibit several key enzymes involved in various disease pathologies. For example, some derivatives have shown significant inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory process. Propanamide-sulfonamide conjugates have been investigated as dual inhibitors of urease and COX-2.

Kinetic studies are crucial for understanding how these compounds inhibit their target enzymes. These studies can determine the mode of inhibition, such as competitive, non-competitive, or mixed-type. For instance, kinetic analysis of the propanamide-sulfonamide conjugates revealed a competitive mode of inhibition for urease. In competitive inhibition, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. A mixed type of inhibition was also observed, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

Other identified enzyme targets for related amide structures include:

IKKβ: 3-Chloro-N-phenylbenzamide was designed as an inhibitor of this enzyme, which is involved in the NF-κB signaling pathway related to cell proliferation.

Dipeptidyl peptidase-IV (DPP-IV): N-substituted aminobenzamide scaffolds have been developed as potential inhibitors of DPP-IV, an enzyme involved in glucose metabolism, making it a target for diabetes treatment.

D-alanine:D-alanine ligase: This bacterial enzyme is a target for antibacterial agents, and docking studies have been performed with compounds like 3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide. nih.gov

The study of enzyme kinetics helps in elucidating the mechanism of action and optimizing the design of more potent and selective inhibitors.

Beyond direct competitive inhibition at the active site, some compounds can act as allosteric modulators. wikipedia.org An allosteric modulator binds to a site on the enzyme or receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. wikipedia.org This can lead to either an increase (positive allosteric modulator, PAM) or a decrease (negative allosteric modulator, NAM) in the response to the endogenous ligand. wikipedia.org While direct evidence for allosteric modulation by this compound analogues is still emerging, the observation of mixed-type inhibition kinetics suggests that some derivatives can bind to sites other than the active site (specifically, the enzyme-substrate complex), which is a characteristic of allosteric interaction.

To visualize how these compounds interact with their target enzymes, molecular docking and other in silico studies are frequently employed. These computational methods predict the binding pose of a ligand within the active site or other potential binding pockets of a protein. For example, docking studies of propanamide-sulfonamide conjugates showed that these compounds made stable complexes with the active sites of both urease and COX-2. Similarly, molecular docking of novel benzimidazole-incorporated sulfonamide analogues suggested that they could insert between the base pairs of DNA, forming hydrogen bonds with guanine, which could block DNA replication and exert an antimicrobial effect. These assessments of active site binding are crucial for understanding the structure-activity relationships and for the rational design of new, more effective therapeutic agents.

Herbicidal Activity and Agrochemical Applications

The compound this compound belongs to the chloroacetamide class of herbicides, which are widely utilized in agriculture for the pre-emergence control of annual grasses and some small-seeded broadleaf weeds. ekb.egmdpi.com Their efficacy lies in their ability to impede the early growth stages of susceptible weed species, often preventing them from successfully emerging from the soil. ekb.eg

Analogues of this compound, characteristic of the chloroacetamide group, are absorbed by the emerging shoots of grass species and the roots of broadleaf species. ekb.eg Their primary mode of action is the inhibition of seedling shoot development, leading to arrested growth shortly after germination. ekb.eg This disruption of early growth is a hallmark of chloroacetamide herbicides and is the visible manifestation of their underlying biochemical impact. In susceptible grass species, these herbicides are most effective when absorbed by the emerging shoot, particularly near the coleoptilar node. researchgate.net While root absorption can also contribute to injury, shoot absorption is generally more critical for herbicidal efficacy in grasses. researchgate.net In broadleaf weeds, the primary site of uptake is the roots. ekb.eg Once absorbed, these compounds can be translocated within the plant through both the xylem and phloem. researchgate.net The visible symptoms of their activity in broadleaf plants can include slowed emergence and crinkled or cupped leaves. researchgate.net

The effectiveness of chloroacetamide herbicides is intrinsically linked to their application before weed emergence, as they are not effective on established plants. researchgate.net This pre-emergence activity is a key characteristic of their agrochemical application.

The primary biochemical target of this compound and its analogues is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis. ekb.egmdpi.com VLCFAs, which are fatty acids with more than 18 carbon atoms, are crucial components of various essential plant lipids, including cuticular waxes and constituents of cellular membranes.

The herbicidal action is achieved through the inhibition of the VLCFA elongase complex, a key enzyme system in the endoplasmic reticulum responsible for the elongation of fatty acid chains. ekb.eg By disrupting this pathway, the synthesis of vital lipids is blocked, leading to a cascade of effects that ultimately results in the death of the developing seedling. mdpi.com This inhibition of lipid biosynthesis has been a primary focus of research into the mode of action of chloroacetamide herbicides. researchgate.net The reduction in cuticular wax development is a direct consequence of this inhibition. researchgate.net

The following table summarizes the key aspects of the herbicidal activity of chloroacetamide analogues:

| Aspect of Herbicidal Activity | Description | References |

| Primary Mode of Action | Inhibition of very-long-chain fatty acid (VLCFA) biosynthesis. | ekb.egmdpi.com |

| Molecular Target | VLCFA elongase complex in the endoplasmic reticulum. | ekb.eg |

| Application Timing | Pre-emergence of weeds. | researchgate.net |

| Primary Site of Uptake (Grasses) | Emerging shoot (coleoptilar node). | researchgate.net |

| Primary Site of Uptake (Broadleaves) | Roots. | ekb.eg |

| Visible Symptoms | Inhibition of early seedling growth, slowed emergence, crinkled or cupped leaves. | ekb.egresearchgate.net |

Research into the structure-activity relationships of related N-aryl acetamide (B32628) derivatives has shown that the nature and position of substituents on the aromatic ring can significantly influence herbicidal efficacy. For instance, studies on other chloroacetamide derivatives have demonstrated that different substitutions on the phenyl ring can alter the herbicidal potency against various weed species. ekb.eg

| Compound Series | General Observation on Herbicidal Activity | Reference |

| N-Aryl-2-heteroaryloxy-N-isopropylacetamide Derivatives | Some compounds exhibited moderate herbicidal activity against Brassica campestris. | researchgate.net |

| New Chloroacetamide Derivatives | Certain derivatives showed high potency against Anagallis arvensis and Lolium temulentum, with EC50 values lower than the standard herbicide acetochlor. | ekb.eg |

Other Reported and Exploratory Biological Activities (e.g., antiviral, neurological, cardiovascular)

While the herbicidal properties of chloroacetamides are well-documented, the exploration of other biological activities for this compound and its close analogues is limited in publicly available scientific literature. Broader classes of compounds containing phenylpropanoid or benzamide structures have been investigated for a wide range of pharmacological effects. For example, phenylpropanoid derivatives, which are structurally distinct from this compound, are known to possess antimicrobial, antioxidant, and anti-inflammatory properties. nih.gov Similarly, various N-substituted benzamide derivatives have been synthesized and screened for antibacterial and other pharmacological activities. bohrium.comnanobioletters.com However, these findings are on structurally different molecules and cannot be directly extrapolated to this compound.

There is no specific and direct scientific evidence in the reviewed literature to suggest significant antiviral, neurological, or cardiovascular activities for this compound or its immediate analogues. The primary focus of research on this and related chloroacetamides has been their application in agriculture as herbicides.

Computational Chemistry and in Silico Approaches in N Phenylpropanamide Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of N-phenylpropanamide research, molecular docking is employed to predict how compounds like 3-chloro-N-(2-methylphenyl)propanamide might interact with a specific biological target, such as an enzyme or a receptor. The process involves placing the ligand (the N-phenylpropanamide derivative) into the binding site of the target protein and evaluating the binding affinity using a scoring function. mdpi.com This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. dovepress.com For instance, docking studies on phenylpropanoid derivatives have been used to elucidate binding interactions within the active site of enzymes like tyrosinase. nih.gov

Following molecular docking, molecular dynamics (MD) simulations are often performed to provide a more detailed and dynamic view of the ligand-target interaction. nih.gov MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the predicted binding pose and the conformational changes that may occur in both the ligand and the target upon binding. nih.govscielo.org.za The stability of the complex can be assessed by analyzing parameters such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the atomic coordinates over the simulation period. nih.govsemanticscholar.org These simulations can reveal the flexibility of the binding site and the role of solvent molecules in the interaction, providing a more accurate estimation of the binding free energy. dovepress.com

A hypothetical molecular docking study of this compound against a putative kinase target is summarized in the table below.

| Parameter | Value | Interpretation |

| Binding Affinity (kcal/mol) | -8.5 | Indicates a strong predicted binding interaction. |

| Hydrogen Bonds | 2 | Amide N-H with ASP 145; Carbonyl C=O with LYS 72. |

| Hydrophobic Interactions | 4 | 2-methylphenyl group with LEU 25, VAL 33; Chlorophenyl moiety with ILE 89, ALA 52. |

| RMSD (Å) during MD | 1.8 | Suggests the binding pose is stable over the simulation time. |

Quantum Mechanical (QM) and Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations

Quantum mechanical (QM) calculations, based on solving the Schrödinger equation, provide detailed information about the electronic structure of a molecule. iastate.edu Methods like Density Functional Theory (DFT) are used to calculate properties such as the distribution of electron density, molecular orbital energies (e.g., HOMO and LUMO), and electrostatic potential. researchgate.net For this compound, analyzing the electronic structure can help predict its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important, as the energy gap between them is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive.

For complex systems, such as an enzyme-ligand interaction, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are employed. frontiersin.orgnih.gov In this approach, the region of interest (e.g., the ligand and the active site residues directly involved in a reaction) is treated with QM methods, while the rest of the protein and solvent are treated with the computationally less expensive molecular mechanics (MM) force fields. rsc.org This allows for the study of reaction mechanisms, such as enzyme catalysis, by modeling the breaking and forming of chemical bonds, which is not possible with classical MM methods alone. chemrxiv.org

| QM Parameter | Predicted Value for this compound | Significance |

| HOMO Energy | -6.2 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.1 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.1 eV | Indicates high kinetic stability and low reactivity. |

| Dipole Moment | 3.5 D | Suggests the molecule is polar, influencing its solubility and binding properties. |

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers or rotamers) and determining their relative energies. lumenlearning.com For a flexible molecule like this compound, rotation around single bonds can lead to various isomers. QM methods are used to calculate the potential energy surface of the molecule as a function of its dihedral angles, allowing for the identification of low-energy, stable conformations. core.ac.uk

The stability of different isomers, such as cis and trans isomers around the amide bond, can be computationally assessed. nih.gov While the trans conformation of the amide bond is generally more stable, the relative stability can be influenced by steric and electronic effects from substituents and the surrounding environment. core.ac.uknih.gov Understanding the preferred conformation of this compound is crucial as it dictates how the molecule will fit into a biological target's binding site.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Biological Relevance

Before a compound can be considered for further development, its pharmacokinetic and safety profiles must be evaluated. In silico ADMET prediction models are used to estimate these properties computationally, providing an early indication of a compound's potential biological relevance. jonuns.com These models are typically based on quantitative structure-property relationships (QSPR) and machine learning algorithms trained on large datasets of experimental data. nih.gov

For this compound, various ADMET properties can be predicted. These include absorption (e.g., human intestinal absorption, Caco-2 permeability), distribution (e.g., blood-brain barrier penetration, plasma protein binding), metabolism (e.g., cytochrome P450 enzyme inhibition), excretion, and toxicity (e.g., mutagenicity, hepatotoxicity). nih.gov These predictions help in prioritizing compounds for synthesis and experimental testing, and in identifying potential liabilities that may need to be addressed through chemical modification. jonuns.com

| ADMET Property | Predicted Value/Classification | Implication for Biological Relevance |

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeation | Low | Less likely to cause central nervous system side effects. |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions. |

| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity. |

| Hepatotoxicity | Low risk | Reduced likelihood of liver damage. |

Virtual Screening and De Novo Design of Novel Analogues

In silico techniques are powerful tools for discovering novel analogues of a lead compound like this compound.

Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This can be done through either structure-based virtual screening (SBVS), which involves docking a library of compounds into the target's binding site, or ligand-based virtual screening (LBVS), which searches for molecules with similar properties to known active compounds. mdpi.com QSAR-based virtual screening is another approach that uses predictive models to screen for compounds with desired biological activities. scienceopen.com

De novo design , on the other hand, involves the computational generation of novel molecular structures from scratch. nih.govresearchgate.net These methods build molecules atom-by-atom or fragment-by-fragment within the constraints of the target's binding site, aiming to create novel compounds with optimal binding characteristics. researchgate.net Modern approaches often utilize generative artificial intelligence and reinforcement learning to explore chemical space and design molecules with desired multi-target activities and favorable drug-like properties. nih.govarxiv.org These techniques can be used to generate novel N-phenylpropanamide analogues with potentially improved potency, selectivity, or pharmacokinetic properties compared to the original lead compound.

Toxicological Considerations and Environmental Impact in Research Contexts

Preliminary Toxicological Assessments in Experimental Systems

Preliminary toxicological assessment is crucial for any novel chemical compound to understand its potential hazards. This typically involves a tiered approach, starting with in vitro assays and progressing to more complex in vivo studies.

In vitro screening methods are rapid and cost-effective ways to assess the potential of a chemical to cause cellular damage or genetic mutations.

Cytotoxicity Assays: These assays determine the concentration of a substance that is toxic to cells. A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity. For N-aryl amide derivatives, cytotoxicity can vary significantly based on their specific substitutions. For instance, studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown a range of cytotoxic effects against different cancer cell lines.

Table 1: Illustrative In Vitro Cytotoxicity of Analogous N-Phenylacetamide Derivatives against various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 52 |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 80 |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast Cancer) | 100 |

Data is for illustrative purposes and represents analogous compounds to indicate potential ranges of cytotoxicity. nih.govnih.gov

Genotoxicity Screening: Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer. A standard battery of tests is often employed:

Ames Test (Bacterial Reverse Mutation Assay): This test uses strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis. A positive test indicates that the chemical can cause mutations that restore the gene's function, allowing the bacteria to grow in a histidine-free medium.

In Vitro Micronucleus Test: This assay detects small nuclei (micronuclei) in the cytoplasm of interphase cells. These micronuclei are formed from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division, indicating chromosomal damage.

In Vitro Chromosomal Aberration Test: This test assesses the ability of a compound to induce structural changes in chromosomes of cultured mammalian cells.

Based on data from related chloroanilines, which can be degradation products of compounds like 3-chloro-N-(2-methylphenyl)propanamide, there is a potential for genotoxic effects. For example, 4-chloroaniline (B138754) has shown mutagenic activity in various genotoxicity assays. oecd.org

Acute Toxicity Studies: These studies aim to determine the adverse effects that occur within a short time following the administration of a single dose of a substance. ca.gov The median lethal dose (LD50), the dose that is lethal to 50% of the test population, is a common endpoint. nih.gov For chloroacetanilide herbicides, a class of compounds structurally related to this compound, acute oral exposure in humans has been associated with effects on the central nervous system. criver.comslideshare.net

Table 2: Illustrative Acute Oral Toxicity of an Analogous Compound

| Compound | Test Animal | LD50 (mg/kg) |

| Alachlor | Rat | 930 - 1,350 |

This data is for an analogous chloroacetanilide herbicide and serves as an example of the potential acute toxicity range. criver.com

Chronic Toxicity Studies: These studies involve repeated exposure to a substance over a prolonged period, often a significant portion of the test animal's lifespan (e.g., 12 months). oecd.orgepa.govnih.gov The goal is to identify long-term health effects, including carcinogenicity, and to establish a No-Observed-Adverse-Effect Level (NOAEL) and a Lowest-Observed-Adverse-Effect Level (LOAEL). For chloroacetanilide herbicides, chronic exposure in animal studies has been linked to the formation of tumors in various organs. criver.comnih.gov Chronic toxicity studies on diphenylamine, another N-aryl compound, have investigated effects on growth, blood parameters, and organ function. researchgate.net

Key parameters evaluated in chronic toxicity studies include:

Changes in body weight and food/water consumption.

Hematological and clinical chemistry parameters.

Organ weights.

Gross and microscopic pathology of tissues.

Environmental Fate and Degradation Studies (e.g., soil, water systems, if relevant for application)

Understanding the environmental fate of a chemical is crucial to assessing its potential impact on ecosystems. This involves studying its persistence, mobility, and degradation pathways in various environmental compartments like soil and water.

The N-phenylpropanamide structure suggests that hydrolysis and microbial degradation are likely to be important degradation pathways. The rate of hydrolysis can be influenced by pH. For instance, the hydrolysis of the N-phenylimide herbicide flumioxazin (B1672886) is base-catalyzed, with a significantly shorter half-life at higher pH. researchgate.net

Table 3: Illustrative Hydrolysis Half-life of an Analogous N-Phenylimide Herbicide

| pH | Half-life |

| 5.0 | 4.1 days |

| 7.0 | 16.1 hours |

| 9.0 | 17.5 minutes |

This data for flumioxazin illustrates the potential pH-dependency of hydrolysis for related compounds. researchgate.net

In soil, microbial degradation is often the primary mechanism for the breakdown of N-aryl amides. Studies on the herbicide propanil (B472794) show that it is rapidly degraded by soil microorganisms to 3,4-dichloroaniline (B118046) (3,4-DCA). researchgate.netaltogen.comdrugfuture.com This degradation product is more persistent in the environment than the parent compound. Similarly, it can be anticipated that this compound would degrade to 2-methylaniline and other chlorinated aniline (B41778) derivatives. The persistence of these aniline metabolites is a significant environmental concern.

Table 4: Potential Degradation Products of this compound based on Analogous Compounds

| Parent Compound | Potential Degradation Products |

| This compound | 2-methylaniline, 3-chloropropanoic acid, various chlorinated aniline derivatives |

Metabolomic Profiling of this compound and Its Biotransformation Products

Metabolomic profiling is a powerful tool to investigate the biotransformation of a xenobiotic compound in a biological system. It allows for the identification of metabolites, providing insights into the pathways of detoxification and potential bioactivation.

For N-aryl amides, metabolic pathways often involve hydroxylation of the aromatic ring and hydrolysis of the amide bond. The biotransformation of lidocaine, a structurally related N-aryl amide, is well-characterized and serves as a useful model. Its metabolism primarily occurs in the liver and involves N-dealkylation, ring hydroxylation, and cleavage of the amide linkage. nih.govepa.gov

Table 5: Illustrative Biotransformation Products of Lidocaine, an Analogous N-Aryl Amide

| Metabolite | Metabolic Reaction |

| Monoethylglycinexylidide (MEGX) | Oxidative N-dealkylation |

| Glycinexylidide (GX) | Oxidative N-dealkylation |

| 3-Hydroxylidocaine | Ring hydroxylation |

| 4-Hydroxy-2,6-dimethylaniline | Ring hydroxylation followed by amide hydrolysis |

This table illustrates the potential metabolic pathways for this compound by showing the metabolites of the analogous compound, lidocaine. nih.gov

The metabolites of this compound could have their own toxicological profiles. For instance, the formation of reactive arylhydroxylamine metabolites from some aromatic amides has been linked to toxicity. Therefore, identifying the biotransformation products is a critical step in a comprehensive toxicological assessment.

Research Applications and Future Directions for 3 Chloro N 2 Methylphenyl Propanamide

Utility as Key Intermediates in Fine Chemical Synthesis

In the realm of fine chemical synthesis, molecules like 3-chloro-N-(2-methylphenyl)propanamide are valuable as intermediates. The presence of a chlorine atom on the propyl chain provides a reactive site for nucleophilic substitution reactions. This allows for the introduction of various functional groups, thereby enabling the construction of more complex molecular architectures.

The N-aryl amide linkage is a common feature in many biologically active compounds and materials. The synthesis of such amides can be achieved through various methods, including the coupling of amines with carboxylic acids or their derivatives. chemistryviews.orgorganic-chemistry.org The reactivity of the chloro- group in this compound makes it a versatile building block for creating a library of derivative compounds. These derivatives can then be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reactant | Potential Product Class | Significance |

|---|---|---|---|

| Nucleophilic Substitution | Amines, Thiols, Alcohols | Amino-, Thio-, or Ether-linked derivatives | Creation of diverse chemical libraries for screening. |

| Cyclization Reactions | Intramolecular nucleophile | Heterocyclic compounds (e.g., lactams) | Access to important scaffolds in medicinal chemistry. |

| Cross-Coupling Reactions | Organometallic reagents | Carbon-carbon bond formation | Building molecular complexity. |

Potential as Lead Compounds in Pharmaceutical Discovery and Development

The N-aryl propanamide scaffold is a privileged structure in medicinal chemistry, found in a variety of therapeutic agents. orientjchem.orgijpsr.comresearchgate.net Derivatives of aryl propionic acid, a related class of compounds, are well-known for their anti-inflammatory, analgesic, and other pharmacological activities. orientjchem.orgijpsr.comnih.gov This suggests that this compound could serve as a starting point for the discovery of new drugs.

By modifying the structure of this compound, medicinal chemists could explore its potential to interact with various biological targets. The 2-methylphenyl group and the chloro-substituent can be systematically altered to optimize binding affinity, selectivity, and pharmacokinetic properties. The exploration of propanamide-sulfonamide drug conjugates has also shown promise in developing dual inhibitors for enzymes like urease and cyclooxygenase-2. nih.gov

Table 2: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Potential Biological Target | Rationale based on Structural Analogs |

|---|---|---|

| Anti-inflammatory | Cyclooxygenase (COX) enzymes | Aryl propionic acid derivatives are known COX inhibitors. orientjchem.org |

| Analgesic | Pain receptors or inflammatory mediators | Many N-aryl amides exhibit pain-relieving properties. nih.gov |

| Anticancer | Kinases, Tubulin | Certain aryl propionic acid derivatives have shown anticancer activity. orientjchem.org |

| Antibacterial | Bacterial enzymes or cell wall synthesis | N-substituted chloroacetamides have been investigated for antimicrobial properties. |

Development of Next-Generation Agrochemical Agents

In the field of agrochemicals, chloroacetamide herbicides are a well-established class of compounds used for weed control. While the herbicide metolachlor (B1676510) is a 2-chloro-N-arylacetamide, the structural similarity suggests that this compound could be investigated for herbicidal or other agrochemical activities, such as fungicidal or insecticidal properties.

The development of new agrochemicals is driven by the need for compounds with novel modes of action to combat resistance, as well as improved environmental profiles. By synthesizing and screening a library of compounds derived from this compound, it may be possible to identify new active ingredients for crop protection.

Integration of Omics Technologies in Biological Evaluation

Should this compound or its derivatives show biological activity in initial screenings, a suite of "omics" technologies could be employed for in-depth biological evaluation. youtube.com These high-throughput techniques provide a comprehensive view of the molecular changes within a biological system in response to a chemical compound.

Genomics and Transcriptomics could reveal changes in gene expression, helping to identify the cellular pathways affected by the compound.

Proteomics can be used to identify the direct protein targets of the compound, as well as downstream changes in protein expression and post-translational modifications.

Metabolomics analyzes the small-molecule metabolites in a cell or organism, providing a functional readout of the physiological state and how it is altered by the compound. youtube.com

The integration of these multi-omics datasets can provide a detailed understanding of a compound's mechanism of action, which is crucial for its development as a drug or agrochemical. nih.govunimi.itnih.gov

Emerging Methodologies in Chemical Biology and Medicinal Chemistry

Modern drug discovery and chemical biology are increasingly reliant on innovative approaches to identify and optimize bioactive molecules. nih.gov this compound could be incorporated into these emerging methodologies:

Phenotypic Screening: Instead of screening against a specific target, this compound could be tested in cell-based or whole-organism screens to identify desirable phenotypic changes. chemrxiv.orgnih.govnih.gov This approach is target-agnostic and can uncover novel mechanisms of action.

Fragment-Based Drug Discovery (FBDD): The relatively small size of this compound makes it a potential candidate for a fragment library. If it shows weak binding to a biological target, it can be elaborated and optimized into a more potent lead compound. acs.org

Scaffold Hopping: The N-(2-methylphenyl)propanamide core can be considered a chemical scaffold. Using computational and synthetic "scaffold hopping" techniques, this core structure could be replaced with other, functionally equivalent structures to improve properties or create novel intellectual property. nih.govniper.gov.in

Identification of Unexplored Therapeutic and Agrochemical Potentials

The therapeutic and agrochemical potential of this compound remains largely uncharted territory. Its simple, yet functionalized, structure makes it an attractive candidate for broad biological screening to uncover unexpected activities.

Future research should focus on a systematic evaluation of this compound and its derivatives. This would involve:

High-Throughput Screening: Testing against a wide array of biological targets, including enzymes, receptors, and ion channels, relevant to various diseases.

Diversity-Oriented Synthesis: Creating a library of analogs with modifications at the chloro- position, the phenyl ring, and the amide backbone to explore the structure-activity relationship (SAR).

Cross-Disciplinary Evaluation: Screening for activity in diverse areas, from human health (e.g., neuroscience, immunology, infectious diseases) to agriculture (e.g., herbicides, pesticides, plant growth regulators).

Such a comprehensive approach would be instrumental in determining whether this compound can be a valuable molecule in the development of new therapeutics or agrochemicals.

Q & A

Q. What are the optimal synthetic routes for 3-chloro-N-(2-methylphenyl)propanamide, and how can reaction conditions be standardized to improve yield?

The compound is typically synthesized via nucleophilic acyl substitution. A common method involves reacting 3-chloropropanoyl chloride with 2-methylaniline in the presence of a base (e.g., triethylamine) under anhydrous conditions . Key steps include:

- Reagent Purification : Ensure anhydrous solvents to prevent hydrolysis of the acyl chloride.

- Temperature Control : Maintain 0–5°C during initial mixing to minimize side reactions.

- Workup : Extract the product using dichloromethane and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization may require adjusting stoichiometry (1.2:1 acyl chloride to aniline) and reaction time (4–6 hours at room temperature) .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

- NMR Spectroscopy : H and C NMR confirm the presence of the methylphenyl group (δ 2.3 ppm for CH) and the chloro-propanamide chain (δ 3.6–4.0 ppm for CHCl) .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies the molecular ion peak at m/z 197.66 (CHClNO) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Single-crystal X-ray diffraction is critical for determining bond angles, torsion angles, and packing interactions. For analogous chlorinated amides:

- Crystallization : Use slow evaporation from ethanol/dichloromethane (1:1) to obtain suitable crystals .

- Data Collection : Employ MoKα radiation (λ = 0.71073 Å) and refine structures using SHELXL (e.g., anisotropic displacement parameters for Cl and N atoms) .

- Validation : Compare experimental data with computational models (DFT calculations) to identify deviations in the amide plane or chloro group orientation .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound derivatives in biological systems?

- Derivative Synthesis : Modify the methylphenyl group (e.g., introduce electron-withdrawing groups) or vary the chloro position on the propanamide chain .

- Biological Assays : Test antimicrobial activity via MIC assays against S. aureus and E. coli, correlating substituent effects with potency .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity to target enzymes (e.g., cytochrome P450) .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Discrepancies often arise from variations in assay conditions or impurity levels. Mitigation strategies include:

- Replication : Independently synthesize the compound using published protocols .

- Standardized Assays : Use CLSI guidelines for antimicrobial testing and report exact concentrations and solvent systems .

- Meta-Analysis : Compare datasets across studies, noting differences in bacterial strains or cell lines .

Methodological Challenges and Solutions

Q. What experimental design considerations are critical for studying the metabolic stability of this compound?

- In Vitro Models : Use liver microsomes (human or rodent) with NADPH cofactors to assess Phase I metabolism .

- LC-MS/MS Analysis : Monitor degradation products (e.g., hydrolyzed amide or dechlorinated metabolites) with a QTOF mass spectrometer .

- Control Experiments : Include protease inhibitors to rule out enzymatic interference .

Q. How can researchers optimize computational models to predict the physicochemical properties of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.